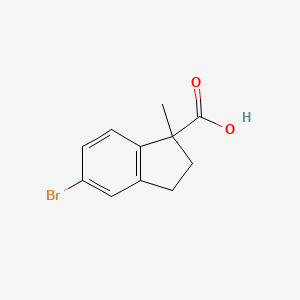

5-Acetyl-2-methoxybenzonitrile

Overview

Description

5-Acetyl-2-methoxybenzonitrile is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.19 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H9NO2/c1-7(12)8-3-4-10(13-2)9(5-8)6-11/h3-5H,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with an acetyl group (COCH3), a methoxy group (OCH3), and a nitrile group (CN). Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 156-157 degrees Celsius . The compound is stable under normal temperatures and pressures.Scientific Research Applications

1. Spectroscopic and Nonlinear Optical Studies

The research conducted by Kumar and Raman (2017) on a related compound, 5-Bromo-2-methoxybenzonitrile, demonstrates the potential of such molecules in spectroscopic and nonlinear optical applications. Their study focused on using Density Functional Theory (DFT) to investigate the equilibrium geometric structure and spectroscopic properties of the molecule. They found that it possesses Nonlinear Optical (NLO) properties, particularly Frequency doubling and Second Harmonic Generation (SHG) capabilities, which are significant in the field of photonics and telecommunications (Kumar & Raman, 2017).

2. Corrosion Inhibition

Another study by Verma, Quraishi, and Singh (2015) explored the use of 2-Aminobenzene-1,3-dicarbonitriles derivatives, which are structurally similar to 5-Acetyl-2-methoxybenzonitrile, as corrosion inhibitors for metals in acidic environments. Their findings revealed that these compounds exhibit significant corrosion inhibition properties, making them potential candidates for protective coatings in metal industries (Verma, Quraishi, & Singh, 2015).

3. Synthesis of Pharmaceutical Compounds

Zheng et al. (2009) reported on the synthesis of derivatives of compounds similar to this compound, specifically focusing on 1-Chloro-6-methoxy-isoquinolin-3-ol and its derivatives. Their work highlights the importance of such compounds in the synthesis of complex pharmaceutical molecules, showcasing their relevance in medicinal chemistry and drug development (Zheng, Wang, Scola, & D'Andrea, 2009).

4. Potential in Diabetes Treatment

Mphahlele et al. (2020) evaluated derivatives of 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans, which bear structural resemblance to this compound, for their efficacy in treating type 2 diabetes. They discovered that these compounds show promise as inhibitors of certain enzymes linked to diabetes, indicating the potential of such molecules in developing new diabetes treatments (Mphahlele, Choong, Maluleka, & Gildenhuys, 2020).

Safety and Hazards

properties

IUPAC Name |

5-acetyl-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)8-3-4-10(13-2)9(5-8)6-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBKJNSVIXFOJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595282 | |

| Record name | 5-Acetyl-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113016-89-0 | |

| Record name | 5-Acetyl-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

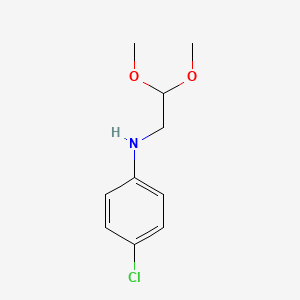

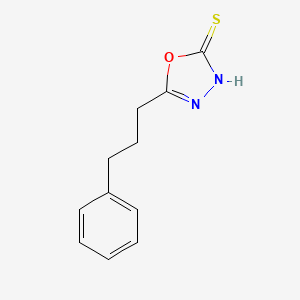

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3375580.png)

![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B3375598.png)

![4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine](/img/structure/B3375617.png)

![3-cyclopropyl-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3375628.png)

![2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]-](/img/structure/B3375633.png)

![6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3375634.png)

![2-{[5-(Methylethyl)isoxazol-3-yl]methoxy}ethylamine](/img/structure/B3375636.png)

![N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B3375640.png)

![1-(Benzo[d][1,3]dioxol-5-yl)butan-2-ol](/img/structure/B3375661.png)